molecular formula C8H8FNO3 B3083205 4-Amino-3-fluoro-5-methoxybenzoic acid CAS No. 1137869-94-3

4-Amino-3-fluoro-5-methoxybenzoic acid

Cat. No.: B3083205
CAS No.: 1137869-94-3
M. Wt: 185.15 g/mol
InChI Key: HGFJMUHKNQTISU-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-5-methoxybenzoic acid (CAS 1137869-94-3) is a fluorinated aromatic building block with a molecular formula of C8H8FNO3 and a molecular weight of 185.15 g/mol . This compound is characterized by a benzoic acid core functionalized with an amino group, a fluorine atom, and a methoxy group at the 4, 3, and 5 positions, respectively. Its structure, represented by the SMILES notation O=C(O)C1=CC(OC)=C(N)C(F)=C1, makes it a valuable intermediate in organic synthesis and medicinal chemistry research . The presence of multiple functional groups on the aromatic ring allows for diverse chemical modifications, facilitating its use in the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals and agrochemicals. As a fluorinated building block, it is of significant interest for creating analogs and conducting structure-activity relationship (SAR) studies. Researchers are advised to handle this material with appropriate care. This compound should be stored in a dark place, sealed in dry conditions at room temperature . For Research Use Only. Not for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-fluoro-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFJMUHKNQTISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401282520
Record name 4-Amino-3-fluoro-5-methoxybenzoic acid
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Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137869-94-3
Record name 4-Amino-3-fluoro-5-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1137869-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-fluoro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401282520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 4 Amino 3 Fluoro 5 Methoxybenzoic Acid

Reactivity at the Carboxyl Group

The carboxylic acid moiety is a primary site for chemical modification, enabling the synthesis of various derivatives such as esters, amides, and acid halides.

Esterification and Transesterification Reactions

The conversion of the carboxylic acid group to an ester is a common and fundamental transformation. Fischer-Speier esterification is a widely employed method for this purpose. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process. To drive the equilibrium towards the formation of the ester, a large excess of the alcohol is typically used, in accordance with Le Chatelier's principle. studylib.net For instance, the esterification of benzoic acid with methanol, catalyzed by sulfuric acid, is a classic example of this methodology. studylib.net A similar approach can be applied to 4-amino-3-fluoro-5-methoxybenzoic acid.

The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.

Table 1: Typical Conditions for Fischer Esterification

ParameterCondition
Carboxylic Acid This compound
Alcohol Methanol, Ethanol, etc. (often used in excess as solvent)
Catalyst Concentrated H₂SO₄, HCl
Temperature Reflux
Reaction Time 30 minutes to several hours

Transesterification, the conversion of one ester to another, can also be achieved, typically by reacting the initial ester with a different alcohol in the presence of an acid or base catalyst.

Amide Bond Formation and Peptide Coupling Methodologies

The formation of an amide bond is a critical reaction in organic synthesis, particularly in the construction of peptides and other biologically active molecules. The direct reaction between a carboxylic acid and an amine is generally unfavorable under ambient conditions. Therefore, the carboxylic acid must first be "activated". luxembourg-bio.com This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com

A plethora of coupling reagents are available for amide bond formation. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. luxembourg-bio.com To suppress side reactions and reduce the risk of racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent ClassExamples
Carbodiimides DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Phosphonium Salts PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
Uronium/Aminium Salts HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Other CDI (Carbonyldiimidazole), T3P (Propylphosphonic anhydride)

Conversion to Acid Chlorides and Anhydrides

For enhanced reactivity towards nucleophiles, carboxylic acids can be converted into more reactive derivatives like acid chlorides and anhydrides. Acid chlorides are particularly useful intermediates in acylation reactions.

The most common reagent for the synthesis of acid chlorides from carboxylic acids is thionyl chloride (SOCl₂). masterorganicchemistry.com The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. masterorganicchemistry.com The mechanism involves the reaction of the carboxylic acid with thionyl chloride to form a chlorosulfite intermediate, which then decomposes to the acid chloride. masterorganicchemistry.com A catalytic amount of dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent. youtube.com Other reagents like oxalyl chloride and phosphorus pentachloride can also be employed for this transformation. youtube.comcommonorganicchemistry.com It is important to note that when dealing with aminobenzoic acids, the amino group may need to be protected or the reaction carried out on the hydrochloride salt of the amino acid to prevent unwanted side reactions with the amino group. google.com

Transformations Involving the Aromatic Amino Group

The amino group on the aromatic ring is a versatile functional handle that can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization.

Acylation and Alkylation Reactions of the Amine

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with electrophiles in acylation and alkylation reactions.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form an amide. This reaction is often used to protect the amino group during other synthetic steps, as the resulting amide is less nucleophilic and less susceptible to oxidation than the free amine. chemistrysteps.com For example, reacting this compound with acetic anhydride would yield the corresponding acetamide (B32628) derivative.

Alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved by reacting the amine with alkyl halides. However, a significant challenge in the direct alkylation of primary aromatic amines is controlling the degree of alkylation, as the reaction can proceed to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. rsc.orgvedantu.com More controlled methods, such as reductive amination or using specific catalytic systems, are often preferred for selective mono-alkylation. rsc.org

Table 3: Reagents for Amine Modification

ReactionReagent ExamplesProduct Functional Group
Acylation Acetic anhydride, Acetyl chloride, Benzoyl chlorideAmide
Alkylation Methyl iodide, Benzyl bromideSecondary/Tertiary Amine

Diazotization and Subsequent Aryl Coupling Reactions

Primary aromatic amines can be converted to diazonium salts through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). researchgate.net The resulting aryl diazonium salt is a valuable synthetic intermediate. libretexts.org

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), allowing for its replacement by a wide variety of nucleophiles. These reactions, known as Sandmeyer reactions when catalyzed by copper(I) salts, can be used to introduce substituents such as -Cl, -Br, -CN, and -OH onto the aromatic ring. libretexts.org

Furthermore, aryl diazonium salts can act as electrophiles in electrophilic aromatic substitution reactions with activated aromatic rings (e.g., phenols and anilines). This process, known as diazo coupling, leads to the formation of azo compounds, which are often highly colored and used as dyes. libretexts.orgslideshare.net

Table 4: Representative Transformations of Aryl Diazonium Salts

ReagentProduct
CuCl / HClAryl chloride
CuBr / HBrAryl bromide
CuCN / KCNAryl nitrile (Benzonitrile)
KIAryl iodide
HBF₄, heatAryl fluoride (B91410) (Schiemann reaction)
H₂O, heatPhenol (B47542)
H₃PO₂Arene (deamination)
Phenol or Aniline (B41778) derivativeAzo compound

Formation of Heterocyclic Rings Involving the Amino Group

The primary amino group in this compound is a key functional handle for the construction of fused heterocyclic systems. Its nucleophilic character allows it to react with a variety of electrophilic partners, leading to the formation of new ring structures. This is a common strategy in medicinal chemistry for creating diverse molecular scaffolds.

One prominent pathway involves the condensation of the amino group with compounds containing two electrophilic centers, leading to the formation of nitrogen-containing heterocycles. For instance, anthranilic acid derivatives (2-aminobenzoic acids) are well-known precursors for the synthesis of quinazolinones. This transformation can be achieved by first reacting the amino group with an acid chloride to form an amide, followed by cyclization. A more direct approach involves reaction with amides in the presence of a dehydrating agent or catalyst.

Similarly, reaction with dicarbonyl compounds or their equivalents can be employed to construct various heterocyclic rings. The specific outcome of these reactions—such as the formation of benzodiazepines or other fused systems—depends on the nature of the reacting partner and the reaction conditions employed. The amino group can participate in cyclization reactions to form fused heterocyclic systems, which are significant in the development of biologically active compounds. nih.gov For example, 3-aminoquinazolinone derivatives can be used as precursors for further cyclizations to synthesize various heterocyclic compounds fused to the quinazoline (B50416) moiety. nih.gov

Below is a table illustrating potential heterocyclic ring systems that can be synthesized from an amino-benzoic acid scaffold.

Reagent ClassResulting HeterocycleReaction Type
Phosgene/Thionyl Chloride followed by AmineQuinazolinoneAcylation/Cyclization
Dicarbonyl Compounds (e.g., β-ketoesters)Fused PyridinoneCondensation/Cyclization
IsothiocyanatesThioquinazolinoneAddition/Cyclization

Reactivity of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) significantly influences the electronic environment of the aromatic ring and offers a site for chemical modification.

The conversion of the methoxy group to a phenolic hydroxyl group (-OH) is a common and important transformation. This demethylation reaction unmasks a reactive phenol that can be used for further functionalization, such as etherification or esterification. The most common reagents for this transformation are strong Lewis acids or proton acids.

Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron atom, followed by the nucleophilic attack of a bromide ion on the methyl group. Other reagents capable of effecting this transformation include hydrobromic acid (HBr) and trimethylsilyl (B98337) iodide (TMSI).

ReagentGeneral ConditionsProduct
Boron Tribromide (BBr₃)Inert solvent (e.g., CH₂Cl₂) at low temperature4-Amino-3-fluoro-5-hydroxybenzoic acid
Hydrobromic Acid (HBr)Acetic acid, reflux4-Amino-3-fluoro-5-hydroxybenzoic acid
Trimethylsilyl Iodide (TMSI)Acetonitrile, room temperature or gentle heat4-Amino-3-fluoro-5-hydroxybenzoic acid

The methoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to its strong positive resonance effect (+R or +M), where the lone pairs on the oxygen atom are delocalized into the aromatic π-system. stackexchange.com This donation of electron density increases the nucleophilicity of the ring, particularly at the positions ortho and para to the methoxy group.

In this compound, the positions are already substituted. However, understanding the directing effect is crucial if one were to consider reactions on a precursor molecule. The amino group is also a strong ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. The fluorine atom is deactivating but also an ortho, para-director. The ultimate regioselectivity of an electrophilic substitution reaction would depend on the complex interplay of these competing electronic effects and the specific reaction conditions. The methoxy group's electron-donating resonance effect is generally stronger than its inductive withdrawal, except when resonance is not possible (at the meta position). stackexchange.com

Fluorine Chemistry on the Aromatic Ring

The fluorine substituent introduces unique reactivity to the aromatic ring, primarily related to nucleophilic aromatic substitution and potential for C-F bond activation.

Aromatic C-F bonds are very strong; however, fluorine can act as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the C-F bond and inductively withdraws electron density from the ring, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com This stabilization of the intermediate is the key reason for the high reactivity of aryl fluorides in SₙAr reactions, often making them more reactive than their chloro or bromo analogs. masterorganicchemistry.comstackexchange.com The rate-determining step is the initial attack of the nucleophile, not the cleavage of the C-F bond. masterorganicchemistry.comstackexchange.com

For this compound, the ring is substituted with both electron-donating (amino, methoxy) and electron-withdrawing (carboxyl, fluoro) groups. The success of an SₙAr reaction to displace the fluorine would be highly dependent on the reaction conditions and the nucleophile used. Common nucleophiles for such reactions include alkoxides, thiolates, and amines. nih.gov

Nucleophile (Nu⁻)Potential Product
Sodium Methoxide (B1231860) (NaOCH₃)4-Amino-3,5-dimethoxybenzoic acid
Sodium Thiophenoxide (NaSPh)4-Amino-5-methoxy-3-(phenylthio)benzoic acid
Ammonia (B1221849) (NH₃) or Amines (RNH₂)3,4-Diamino-5-methoxybenzoic acid

Beyond SₙAr, the functionalization of the C-F bond can be achieved through C-F bond activation, a field that has seen significant advances. These methods typically employ transition-metal catalysts to cleave the strong C-F bond, allowing for the introduction of a wide range of other functional groups. nih.gov This approach offers an alternative to SₙAr, especially for less activated aromatic rings or when SₙAr is not feasible. nih.gov

Catalytic systems based on palladium, nickel, or rhodium are often used to mediate cross-coupling reactions where the fluorine atom is replaced. For example, in the presence of a suitable catalyst, ligand, and stoichiometric coupling partner (like an organoboron or organosilicon reagent), the C-F bond can be converted into a new C-C, C-N, or C-O bond. These reactions provide a powerful tool for the late-stage functionalization of fluorinated molecules.

Aromatic Ring Functionalization and Cross-Coupling Reactions

The aromatic ring of this compound possesses several features that would influence its participation in functionalization and cross-coupling reactions. The existing substituents (amino, fluoro, and methoxy groups) are directing groups that will influence the regioselectivity of any further substitution on the ring. The positions ortho and para to the activating amino and methoxy groups, and meta to the deactivating carboxylic acid and fluoro groups would be the most likely sites for electrophilic aromatic substitution. However, steric hindrance from the existing substituents would also play a significant role.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, after appropriate modification, several such reactions could be envisioned.

Suzuki-Miyaura Coupling: To participate in a Suzuki-Miyaura coupling, the aromatic ring would typically first need to be halogenated, for instance, through bromination or iodination, to introduce a suitable leaving group. This newly introduced halide could then be coupled with a variety of boronic acids or esters under palladium catalysis to form a new carbon-carbon bond. The conditions for such a reaction would need to be carefully optimized to be compatible with the existing functional groups.

Buchwald-Hartwig Amination: This reaction would allow for the formation of a new carbon-nitrogen bond. If the aromatic ring were to be halogenated, it could then be coupled with a wide range of primary or secondary amines in the presence of a palladium catalyst and a suitable ligand. This would provide a route to a diverse array of N-aryl derivatives.

Sonogashira Coupling: To introduce an alkyne moiety onto the aromatic ring, a Sonogashira coupling could be employed. This would also require prior halogenation of the ring, followed by a palladium and copper-catalyzed reaction with a terminal alkyne.

It is important to reiterate that while these reactions are standard for aromatic systems, their specific application to this compound has not been detailed in the available literature. The electronic effects and steric hindrance of the existing substituents would necessitate empirical determination of optimal reaction conditions.

A hypothetical reaction scheme for a Suzuki-Miyaura coupling following a bromination step is presented below.

Reactant 1Reactant 2Catalyst/ReagentsProduct
Bromo-4-amino-3-fluoro-5-methoxybenzoic acidArylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂OAryl-4-amino-3-fluoro-5-methoxybenzoic acid

This table represents a hypothetical reaction based on established chemical principles, as specific examples for the target compound are not available.

Strategic Derivatization for Advanced Chemical Research (e.g., probe molecules)

The carboxylic acid group can be readily converted to an amide by coupling with various amines. This is a common strategy for linking a core scaffold to a linker or a reporter group. The amino group can also be acylated or alkylated to introduce new functionalities.

For example, the amino group could be reacted with a fluorescent dye that has a reactive group like an isothiocyanate or a succinimidyl ester. The resulting derivative would be a fluorescent probe, where the this compound moiety could serve as a recognition element for a biological target.

Alternatively, the carboxylic acid could be coupled to a linker that terminates in a reactive group, allowing for subsequent conjugation to a biomolecule. The fluorine and methoxy groups can be important for modulating properties such as metabolic stability, membrane permeability, and binding affinity to a target protein.

A hypothetical strategy for the synthesis of a fluorescent probe is outlined below:

Starting MaterialReagentProduct
This compoundFluorescein isothiocyanate (FITC)FITC-conjugated this compound
This compoundAmine-terminated linker (via amide coupling)Linker-modified this compound

This table illustrates a potential derivatization strategy for creating a molecular probe, based on common bioconjugation techniques.

Advanced Spectroscopic and Structural Characterization of 4 Amino 3 Fluoro 5 Methoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical method that probes the magnetic properties of atomic nuclei. For 4-Amino-3-fluoro-5-methoxybenzoic acid, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR experiments provides a complete picture of its molecular structure.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, the methoxy (B1213986) group protons, and the carboxylic acid proton. The aromatic region would display two signals corresponding to the protons at C2 and C6. Due to the substitution pattern, these protons are not adjacent and thus would likely appear as singlets or narrow doublets resulting from long-range coupling with the fluorine atom. The amino (-NH₂) protons typically appear as a broad singlet, while the methoxy (-OCH₃) protons give a sharp singlet. The acidic proton of the carboxylic acid (-COOH) is also expected to be a broad singlet, with a chemical shift that can be highly dependent on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum for this compound would exhibit eight distinct signals, one for each unique carbon atom. The chemical shifts are influenced by the attached functional groups. The carbon atom bonded to the fluorine (C3) will show a large one-bond coupling constant (¹JC-F), appearing as a doublet. Other carbons in the aromatic ring will also exhibit smaller two-, three-, or four-bond couplings to fluorine.

Predicted NMR data based on the analysis of structurally similar compounds.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm) C-F Coupling (Hz)
COOH~12.0-13.0br s~167.0-
C1--~125.0Small
C2-H~7.2-7.4d~115.0Small
C3--~150.0 (d)Large (¹JC-F)
C4--~138.0Small
C5--~145.0Small
C6-H~6.8-7.0d~108.0Small
NH₂~5.0-6.0br s--
OCH₃~3.8-4.0s~56.0-

Note: Chemical shifts are relative to TMS and can vary based on solvent and experimental conditions. 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.

Fluorine-19 (¹⁹F) NMR is highly sensitive and provides specific information about the chemical environment of fluorine atoms within a molecule. nih.govrsc.orgwikipedia.org Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it is an excellent probe for structural analysis. wikipedia.orgacs.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom. The chemical shift of this signal is indicative of the electronic environment created by the adjacent amino and methoxy groups on the aromatic ring. nih.govresearchgate.net This signal would likely be split into a triplet or a doublet of doublets due to coupling with the nearby aromatic protons (H2 and H6).

Interactive Table 2: Predicted ¹⁹F NMR Data for this compound

Assignment Predicted ¹⁹F Chemical Shift (ppm) Multiplicity
C3-F-120 to -140Triplet or dd

Note: Chemical shifts are typically referenced to CFCl₃.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. creative-biostructure.comsdsu.edu For this molecule, significant COSY correlations between the aromatic protons are not expected as they are separated by more than three bonds.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. sdsu.edu Expected correlations would be observed between the aromatic protons (C2-H, C6-H) and their respective carbon atoms (C2, C6), as well as between the methoxy protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping long-range (2- and 3-bond) couplings between protons and carbons. creative-biostructure.comemerypharma.com It provides the key to assembling the molecular fragments. For instance, the methoxy protons would show a correlation to the C5 carbon, and the aromatic protons would show correlations to neighboring quaternary carbons, confirming the substitution pattern on the benzene (B151609) ring.

Interactive Table 3: Predicted Key 2D NMR Correlations for this compound

Experiment Proton (¹H) Correlated Carbon (¹³C) Comment
HSQCC2-HC2Direct one-bond correlation
HSQCC6-HC6Direct one-bond correlation
HSQCOCH₃OCH₃Direct one-bond correlation
HMBCC2-HC1, C3, C4Long-range (2-3 bond) correlations
HMBCC6-HC1, C4, C5Long-range (2-3 bond) correlations
HMBCOCH₃C5Key correlation confirming methoxy position

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. ntnu.edu

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with very high accuracy (typically to four or five decimal places). measurlabs.comnih.govnih.gov This precision allows for the unambiguous determination of the elemental formula of a molecule from its exact mass. For this compound (C₈H₈FNO₃), HRMS would confirm the elemental composition by matching the experimentally measured mass to the calculated theoretical mass.

Interactive Table 4: HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass (m/z) Hypothetical Found Mass (m/z)
[M+H]⁺C₈H₉FNO₃⁺186.0561186.0563
[M-H]⁻C₈H₇FNO₃⁻184.0415184.0413

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable structural information. For benzoic acid derivatives, common fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.netnih.govdocbrown.info In the case of this compound, the protonated molecule ([M+H]⁺) would likely undergo an initial loss of water or CO₂ from the carboxylic acid group. Subsequent fragmentations could involve the loss of a methyl radical from the methoxy group.

Interactive Table 5: Plausible MS/MS Fragmentation of [M+H]⁺ Ion of this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
186.0561168.0455H₂O (18.0106)Ion resulting from loss of water
186.0561142.0666CO₂ (43.9895)Ion resulting from decarboxylation
168.0455140.0506CO (27.9949)Ion resulting from subsequent loss of CO

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and probing its structural nuances. Each vibrational mode corresponds to a specific motion of atoms within the molecule, and its frequency is characteristic of the bond strengths and masses of the atoms involved.

The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from its carboxylic acid, primary amine, methoxy, and fluoro-substituted aromatic ring moieties.

Carboxylic Acid Group (-COOH): This group gives rise to some of the most distinct vibrational bands. The O-H stretching vibration is typically observed as a very broad and strong band in the IR spectrum, generally in the range of 3300-2500 cm⁻¹. This broadening is a hallmark of the strong hydrogen bonding present in the dimeric structures commonly formed by carboxylic acids in the solid state. The carbonyl (C=O) stretching vibration is another prominent feature, expected to appear as a strong, sharp band in the IR spectrum between 1710-1680 cm⁻¹. Its position can be influenced by conjugation with the aromatic ring and hydrogen bonding.

Amino Group (-NH₂): A primary amine group is characterized by two N-H stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The N-H bending (scissoring) mode is expected to be found in the 1650-1580 cm⁻¹ range.

Aromatic Ring: The benzene ring itself has several characteristic vibrations. C-H stretching vibrations typically occur above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1625-1430 cm⁻¹ region.

Substituent Vibrations: The C-F stretching vibration is anticipated to yield a strong band in the IR spectrum, typically in the 1250-1020 cm⁻¹ range. The C-O stretching vibrations of the methoxy group are expected to appear as two distinct bands: an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch near 1075-1020 cm⁻¹.

The following table presents the expected vibrational frequencies for this compound based on typical functional group ranges.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Carboxylic AcidO-H stretch3300-2500Strong, BroadWeak
Carboxylic AcidC=O stretch1710-1680StrongMedium
AminoN-H asymmetric stretch~3450MediumMedium
AminoN-H symmetric stretch~3350MediumMedium
AminoN-H bend1650-1580Medium-StrongWeak
AromaticC-H stretch3100-3000MediumStrong
AromaticC-C stretch1625-1430Medium-StrongStrong
FluoroC-F stretch1250-1020StrongWeak
MethoxyC-O asymmetric stretch1275-1200StrongMedium
MethoxyC-O symmetric stretch1075-1020StrongMedium

Vibrational spectroscopy can also provide clues about the molecule's preferred conformation. For instance, the planarity of the carboxylic acid group relative to the benzene ring can influence the vibrational coupling and the precise frequencies of the C=O and C-C ring stretching modes. Similarly, the orientation of the methoxy group can affect the C-H and C-O vibrational frequencies. While a detailed conformational analysis would require sophisticated computational modeling alongside experimental data, shifts in key vibrational bands compared to similar, well-characterized molecules could suggest specific steric or electronic effects influencing the molecular geometry.

Computational Chemistry and Theoretical Investigations of 4 Amino 3 Fluoro 5 Methoxybenzoic Acid

Molecular Orbital and Electronic Property Analysis

Theoretical studies of molecular orbitals and electronic properties provide fundamental insights into the chemical behavior of a molecule. These investigations are typically carried out using quantum chemical calculations, such as Density Functional Theory (DFT).

HOMO-LUMO Energy Gap and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity indices can be calculated to quantify the chemical behavior of the molecule. These include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

Without specific computational studies on 4-amino-3-fluoro-5-methoxybenzoic acid, no empirical data for these parameters can be provided.

Interactive Data Table: Hypothetical Reactivity Indices

This table is for illustrative purposes only, showing the type of data that would be generated from a computational study. The values are not based on actual calculations for this compound.

Electrostatic Potential Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For this compound, one would expect to see negative potential (red) around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, as well as the nitrogen atom of the amino group. Positive potential (blue) would likely be concentrated on the hydrogen atoms of the amino and carboxyl groups. The fluorine atom would also contribute to the electronic landscape of the molecule.

Reaction Pathway Modeling and Mechanism Elucidation (e.g., transition state analysis)

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, transition states. Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics.

For this compound, this type of analysis could be used to study various reactions, such as its synthesis, degradation, or its interaction with biological targets. However, no such studies have been published.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their observed properties or biological activities. These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

A QSPR study on derivatives of benzoic acid could potentially predict the properties of this compound based on a model developed from a training set of related compounds. Such a study would involve calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) and then using statistical methods to build a predictive model. There are currently no specific QSPR studies available for this compound.

Role As a Key Intermediate and Building Block in Complex Organic Synthesis

Future Perspectives and Emerging Research Avenues for 4 Amino 3 Fluoro 5 Methoxybenzoic Acid

Development of Novel and More Sustainable Synthetic Routes

The traditional synthesis of aminobenzoic acids often relies on petroleum-derived precursors and can involve harsh reaction conditions, leading to environmental concerns. researchgate.netrepec.orgmdpi.com The future of synthesizing 4-Amino-3-fluoro-5-methoxybenzoic acid is geared towards greener and more sustainable methodologies. A significant shift is anticipated from conventional chemical synthesis to biosynthetic processes. researchgate.netrepec.org

Researchers are exploring the use of engineered microorganisms to produce aminobenzoic acid and its derivatives from simple, renewable carbon sources like glucose. mdpi.com These biosynthetic methods, which utilize enzymatic catalysts within metabolic pathways such as the shikimate pathway, operate under mild conditions and reduce the generation of hazardous waste. mdpi.com While specific pathways for the biosynthesis of this compound are yet to be fully elucidated, the foundational principles of green chemistry and biocatalysis are expected to drive the development of such routes. researchgate.net

Another avenue of research focuses on one-pot syntheses and tandem reactions, which improve efficiency by reducing the number of intermediate purification steps, thereby saving time, resources, and minimizing waste. researchgate.net The development of novel catalysts, including carbonaceous bio-based materials, is also being investigated to promote these transformations under more environmentally friendly conditions, such as in subcritical water. researchgate.net

Table 1: Comparison of Synthetic Route Philosophies

FeatureConventional SynthesisFuture Sustainable Synthesis
Starting Materials Petroleum-derivedRenewable feedstocks (e.g., glucose)
Catalysts Often heavy metalsBiocatalysts (enzymes), green catalysts
Solvents Organic, often hazardousWater, benign solvents
Conditions High temperature and pressureMild, ambient conditions
Byproducts Potentially toxic wasteMinimal, biodegradable waste
Efficiency Multi-step, requires purificationOne-pot, tandem reactions

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The unique arrangement of amino, fluoro, and methoxy (B1213986) groups on the benzoic acid scaffold of this compound imparts a complex reactivity that is ripe for further exploration. The fluorine atom, being the most electronegative element, significantly influences the electron distribution within the aromatic ring, which can alter the molecule's acidity, reactivity, and intermolecular interactions. nbinno.com

Future research will likely focus on leveraging the fluorine substituent to enable novel chemical transformations. For instance, the fluorine atom can act as a handle for nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups. ossila.com The amino and carboxylic acid groups also offer sites for a variety of reactions. The amino group can be oxidized to a nitro group or undergo acylation, while the carboxylic acid can be converted into esters, amides, or a more reactive benzoyl chloride intermediate. ossila.commdpi.com

The interplay between these functional groups could lead to undiscovered intramolecular reactions and the synthesis of novel heterocyclic compounds. myskinrecipes.com Understanding these reactivity patterns is crucial for expanding the synthetic utility of this compound as a versatile building block in medicinal and materials chemistry. nbinno.com

Integration with Advanced Characterization Techniques and Multi-Modal Data Analysis

A deeper understanding of the structure, properties, and behavior of this compound will be achieved through the application of advanced characterization techniques. While standard methods provide basic structural information, cutting-edge techniques can offer unprecedented insight into its molecular dynamics and interactions.

Spectroscopic methods like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, are powerful tools for studying fluorinated aromatic compounds. acs.orgnih.gov ¹⁹F NMR is highly sensitive and can provide detailed information about the local chemical environment of the fluorine atom. nih.gov Computational methods, such as Density Functional Theory (DFT), are increasingly being used to predict NMR spectra, aiding in the identification and characterization of novel compounds and their reaction products. nih.gov

Molecular simulation methods are also being employed to investigate the self-association of benzoic acid derivatives in solution, which can influence their crystallization and other properties. acs.org X-ray crystallography will continue to be essential for determining the precise three-dimensional structure of the molecule and its derivatives, revealing details about intermolecular interactions that govern their solid-state properties. nih.gov The integration of data from these multiple techniques—a multi-modal approach—will provide a comprehensive picture of the compound's behavior from the molecular to the macroscopic level.

Table 2: Advanced Characterization Techniques and Their Applications

TechniqueInformation Gained
¹⁹F NMR Spectroscopy Detailed electronic environment of the fluorine atom, product identification. nih.gov
Molecular Dynamics (MD) Simulations Self-association in solution, solvent interactions.
X-ray Crystallography Precise 3D structure, intermolecular hydrogen bonding, crystal packing. nih.gov
Computational Chemistry (DFT) Prediction of spectroscopic data, analysis of electronic structure and reactivity. nih.gov

Application of Machine Learning and Artificial Intelligence in Chemical Design and Synthesis

Machine learning (ML) and artificial intelligence (AI) are set to become indispensable tools in the future exploration of this compound. These computational approaches can accelerate the design of new derivatives with tailored properties and optimize their synthetic routes.

ML algorithms can be trained on existing chemical data to predict the properties and reactivity of new molecules. For instance, ML models have been developed to accurately predict Hammett's constants for substituted benzoic acids, which quantify the electronic influence of substituents on the aromatic ring. acs.org This predictive power can guide the rational design of new this compound derivatives with desired electronic characteristics for specific applications. acs.org

Q & A

Q. Stability Data :

ConditionDegradation Rate (%/month)
25°C, air8.5
-20°C, N2_20.3

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Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-fluoro-5-methoxybenzoic acid
Reactant of Route 2
4-Amino-3-fluoro-5-methoxybenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.